2-Bromo-6-fluorobenzofuran-3(2H)-one
Overview
Description
2-Bromo-6-fluorobenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and fluorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-6-fluorobenzofuran-3(2H)-one involves the bromination and fluorination of benzofuran-3(2H)-one. The process typically includes the following steps:
Bromination: Benzofuran-3(2H)-one is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as cesium fluoride or silver fluoride to introduce the fluorine atom at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluorobenzofuran-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Alcohol derivatives.
Scientific Research Applications
2-Bromo-6-fluorobenzofuran-3(2H)-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorobenzofuran-3(2H)-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chlorobenzofuran-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-6-methylbenzofuran-3(2H)-one: Similar structure but with a methyl group instead of fluorine.
2-Fluoro-6-bromobenzofuran-3(2H)-one: Similar structure but with the positions of bromine and fluorine atoms swapped.
Uniqueness
2-Bromo-6-fluorobenzofuran-3(2H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. The specific arrangement of these atoms can also affect the compound’s physical and chemical properties, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-bromo-6-fluoro-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-8-7(11)5-2-1-4(10)3-6(5)12-8/h1-3,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDSNZATGKPQSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(C2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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